pKa Differentiation: 2-Bromo-4-fluoro-5-nitrophenol Exhibits a 1.84-Log Unit Higher pKa Than Its 2-Bromo-5-fluoro-4-nitrophenol Isomer
The acid dissociation constant (pKa) of the phenolic hydroxyl group is a critical parameter governing solubility, ionization state, and nucleophilicity in synthetic applications. The target compound, 2-Bromo-4-fluoro-5-nitrophenol, exhibits a predicted pKa of 6.51±0.24 . In direct comparison, its regioisomer 2-Bromo-5-fluoro-4-nitrophenol (CAS 1369139-60-5) displays a significantly lower predicted pKa of 4.67±0.24 . This indicates that the target compound is a considerably weaker acid.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 6.51±0.24 (Predicted) |
| Comparator Or Baseline | 2-Bromo-5-fluoro-4-nitrophenol: pKa = 4.67±0.24 (Predicted) |
| Quantified Difference | ΔpKa = +1.84 (Target is a weaker acid) |
| Conditions | Predicted values; baseline comparator from same database. |
Why This Matters
A difference of nearly two pKa units equates to an approximately 70-fold difference in acid strength, which directly affects deprotonation conditions, nucleophile generation, and solubility profiles in aqueous or buffered reaction media.
